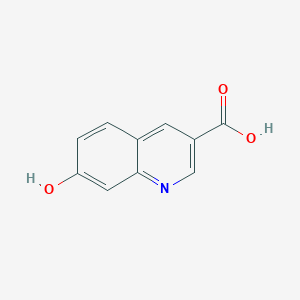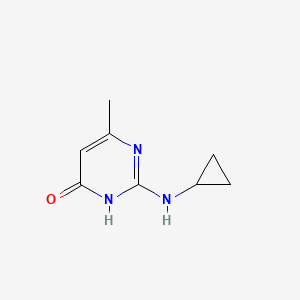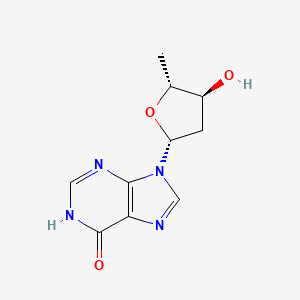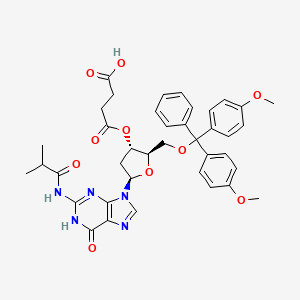
DMT-dG(dmf) Phosphoramidite
描述
DMT-dG(dmf) Phosphoramidite: is a chemical compound used primarily in the synthesis of oligonucleotides. It is a derivative of deoxyguanosine, where the exocyclic amine is protected by a dimethylformamidine group, and the 5’-hydroxyl group is protected by a dimethoxytrityl group. This compound is essential in the field of DNA synthesis due to its stability and efficiency in producing high-purity oligonucleotides .
作用机制
DMT-dG(dmf) 磷酰胺的作用机制涉及它在 DNA 合成过程中掺入寡核苷酸。二甲氧基三苯甲基保护 5'-羟基,防止不必要的反应。二甲基甲酰胺基团保护外环胺,确保鸟嘌呤碱基的稳定性。 在合成过程中,这些保护基团在特定条件下被去除,从而形成所需的寡核苷酸序列 .
生化分析
Biochemical Properties
DMF-dG Phosphoramidite plays a significant role in biochemical reactions, particularly in the synthesis of oligonucleotides. This compound interacts with various enzymes and proteins during the synthesis process. One of the key interactions is with DNA polymerase, an enzyme responsible for the replication of DNA. DMF-dG Phosphoramidite acts as a building block for the synthesis of DNA sequences, allowing DNA polymerase to incorporate it into the growing DNA strand. Additionally, this compound interacts with other biomolecules such as RNA polymerase, which is involved in the transcription of DNA into RNA. The nature of these interactions is primarily based on the formation of phosphodiester bonds, which are essential for the stability and integrity of the synthesized oligonucleotides .
Cellular Effects
DMF-dG Phosphoramidite has various effects on different types of cells and cellular processes. In particular, this compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, DMF-dG Phosphoramidite can modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes. By altering the activity of these transcription factors, DMF-dG Phosphoramidite can influence the expression of genes involved in critical cellular processes such as cell growth, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of DMF-dG Phosphoramidite involves several key steps. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. One of the primary mechanisms is the incorporation of DMF-dG Phosphoramidite into the growing DNA strand during oligonucleotide synthesis. This process involves the formation of phosphodiester bonds between the DMF-dG Phosphoramidite and the adjacent nucleotides. Additionally, DMF-dG Phosphoramidite can inhibit or activate specific enzymes involved in DNA and RNA synthesis, thereby modulating the overall synthesis process. Changes in gene expression occur as a result of the altered activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DMF-dG Phosphoramidite can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. DMF-dG Phosphoramidite is generally stable under controlled room temperature or lower, dry conditions. Prolonged exposure to unfavorable conditions can lead to degradation, which may affect the efficiency of oligonucleotide synthesis. Long-term studies have shown that the stability of DMF-dG Phosphoramidite is essential for maintaining the integrity of synthesized oligonucleotides and ensuring consistent results in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of DMF-dG Phosphoramidite can vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses of DMF-dG Phosphoramidite may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and cellular metabolism. At high doses, DMF-dG Phosphoramidite may exhibit toxic or adverse effects, such as inducing apoptosis or disrupting normal cellular processes. It is crucial to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity .
Metabolic Pathways
DMF-dG Phosphoramidite is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into oligonucleotides. One of the key enzymes involved is DNA polymerase, which catalyzes the formation of phosphodiester bonds between DMF-dG Phosphoramidite and other nucleotides. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in nucleotide synthesis and degradation .
Transport and Distribution
The transport and distribution of DMF-dG Phosphoramidite within cells and tissues are critical for its function. This compound is transported into cells through specific transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, DMF-dG Phosphoramidite can accumulate in specific cellular compartments, where it interacts with enzymes and other biomolecules involved in oligonucleotide synthesis. The distribution of DMF-dG Phosphoramidite within tissues can also influence its overall effectiveness and impact on cellular function .
Subcellular Localization
The subcellular localization of DMF-dG Phosphoramidite is essential for its activity and function. This compound is typically localized in the nucleus, where it participates in the synthesis of DNA and RNA. Targeting signals and post-translational modifications can direct DMF-dG Phosphoramidite to specific compartments or organelles within the cell. The localization of DMF-dG Phosphoramidite in the nucleus allows it to interact with DNA polymerase, RNA polymerase, and other enzymes involved in nucleic acid synthesis, thereby facilitating the efficient production of oligonucleotides .
准备方法
合成路线和反应条件: DMT-dG(dmf) 磷酰胺的合成涉及多个步骤:
5'-羟基的保护: 使用二甲氧基三苯甲基氯在吡啶等碱的存在下保护脱氧鸟苷的 5'-羟基。
外环胺的保护: 使用二甲基甲酰胺保护鸟嘌呤碱基的外环胺。
工业生产方法: DMT-dG(dmf) 磷酰胺的工业生产遵循类似的合成路线,但规模更大。该过程涉及:
间歇式处理: 以批次处理大量的起始原料。
连续流动合成: 这种方法可以实现该化合物的连续生产,提高效率和产量
化学反应分析
反应类型:
氧化: DMT-dG(dmf) 磷酰胺可以发生氧化反应,通常使用水或吡啶中的碘进行。
脱保护: 可以使用酸性条件去除二甲氧基三苯甲基,例如二氯甲烷中的三氯乙酸。
常用试剂和条件:
氧化: 水或吡啶中的碘。
脱保护: 二氯甲烷中的三氯乙酸。
取代: 氢氧化铵
主要产物:
科学研究应用
相似化合物的比较
类似化合物:
独特性: DMT-dG(dmf) 磷酰胺的独特之处在于它使用二甲基甲酰胺基团,与其他保护基团相比,它可以实现更快、更有效的脱保护。 这导致合成的寡核苷酸具有更高的纯度和产量 .
属性
IUPAC Name |
N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H53N8O7P/c1-29(2)51(30(3)4)59(56-24-12-23-44)58-36-25-38(50-28-45-39-40(50)47-42(48-41(39)52)46-27-49(5)6)57-37(36)26-55-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H,47,48,52)/b46-27+/t36-,37+,38+,59?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQAXTCBMPFGAN-UNHDIWNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)N=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)/N=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H53N8O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
824.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine](/img/structure/B1436755.png)

![3-(3,4-dimethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1436760.png)

![2-Cyclopropyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1436763.png)


![Methyl 8,8-dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxylate](/img/structure/B1436767.png)


![7-(ethanesulfonyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1436772.png)
![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine](/img/structure/B1436773.png)


